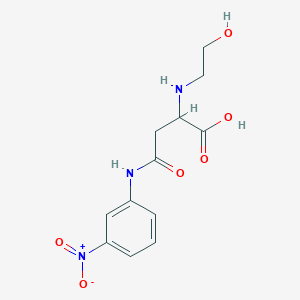

2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid

Description

2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is a nitro-substituted butanoic acid derivative featuring a hydroxyethylamino group at position 2 and a 3-nitroanilino moiety at position 2. The nitro group (electron-withdrawing) and hydroxyethyl side chain (polar, hydrogen-bonding) influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-5-4-13-10(12(18)19)7-11(17)14-8-2-1-3-9(6-8)15(20)21/h1-3,6,10,13,16H,4-5,7H2,(H,14,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBOQAAWDHXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, commonly referred to as a derivative of oxobutanoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

The compound features functional groups that suggest potential interactions with biological molecules, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that derivatives of oxobutanoic acids can inhibit the proliferation of cancer cell lines through various mechanisms:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.

- Molecular Targeting : It has been suggested that such compounds interact with topoisomerases, which are crucial for DNA replication and repair. Inhibiting these enzymes can lead to increased DNA damage in cancer cells, promoting apoptosis.

Antimicrobial Activity

Additionally, there is evidence suggesting that this compound may possess antimicrobial properties . Preliminary studies have indicated:

- Bacterial Inhibition : Some derivatives have shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Fungal Activity : Similar compounds have been tested for antifungal activity, indicating a broad spectrum of antimicrobial potential.

The proposed mechanisms of action for the biological effects of this compound include:

- Enzyme Inhibition : Binding to active sites on enzymes such as topoisomerases or kinases, altering their activity.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells, leading to apoptosis.

- Cell Cycle Arrest : Interfering with cell cycle progression at critical checkpoints.

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa and HCT116) demonstrated that this compound derivatives exhibited significant antiproliferative effects. The MTT assay revealed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 10 | HCT116 |

These results indicate a promising potential for these compounds in cancer therapy.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

*Estimated based on structural formula.

Research Findings and Implications

- Synthesis : Analogous compounds (e.g., ) are synthesized via condensation reactions between anilines and succinic anhydride derivatives. The nitro group in the target compound may require controlled reduction conditions to avoid side reactions.

- Structural Analysis : SHELX programs () are widely used for crystallographic refinement, aiding in comparing molecular conformations across analogs.

- Biological Activity: While the target compound’s bioactivity is underexplored, analogs with amino or fluorine substituents show promise as metabolites or enzyme inhibitors (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.